molecular formula C4H2BrClN2 B3237653 4-Bromo-3-chloropyridazine CAS No. 1393545-85-1

4-Bromo-3-chloropyridazine

Cat. No.: B3237653
CAS No.: 1393545-85-1
M. Wt: 193.43 g/mol
InChI Key: JVPUWLVTUZXHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Heterocycles in Modern Organic Synthesis

Halogenated heterocycles are organic compounds containing a ring structure with at least one non-carbon atom and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). jeyamscientific.insigmaaldrich.com These compounds are of paramount importance in modern organic synthesis due to several key factors. The presence of halogen atoms significantly influences the electronic properties of the heterocyclic ring, often enhancing its reactivity and providing a handle for further chemical modifications. mdpi.comresearchgate.net

Halogens can act as excellent leaving groups in nucleophilic substitution reactions, facilitating the introduction of various functional groups onto the heterocyclic core. mdpi.comcymitquimica.com This versatility makes halogenated heterocycles crucial intermediates in the construction of complex molecular architectures. jeyamscientific.insigmaaldrich.com Furthermore, they are key substrates in a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. researchgate.net This reactivity allows for the synthesis of diverse libraries of compounds for various applications. researchgate.net

Overview of Pyridazine (B1198779) Ring Systems and Their Chemical Importance

Pyridazine is an aromatic heterocyclic compound with the molecular formula C₄H₄N₂. wikipedia.org It features a six-membered ring containing two adjacent nitrogen atoms. wikipedia.org This arrangement of nitrogen atoms imparts unique physicochemical properties to the pyridazine ring, including a high dipole moment and the capacity for dual hydrogen bonding, which are significant in molecular recognition and drug-target interactions. nih.gov

The pyridazine scaffold is a popular pharmacophore found in numerous biologically active compounds. wikipedia.org For instance, it is a core component of several herbicides and has been incorporated into various drugs. wikipedia.orgresearchgate.net The inherent polarity and metabolic stability of the pyridazine ring make it an attractive moiety in drug discovery, often used as a bioisosteric replacement for other aromatic systems to improve pharmacokinetic profiles. nih.govnih.gov The chemical versatility of the pyridazine system allows for extensive functionalization, leading to a broad range of derivatives with diverse applications. researchgate.net

Positioning of 4-Bromo-3-chloropyridazine within Current Heterocyclic Research

This compound is a dihalogenated pyridazine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring both a bromine and a chlorine atom at adjacent positions on the pyridazine ring, offers differential reactivity that can be exploited for selective chemical transformations. The presence of two different halogens allows for regioselective reactions, where one halogen can be selectively replaced while the other remains intact for subsequent manipulations.

This compound is of particular interest in the synthesis of polysubstituted pyridazines. For example, the bromine atom at the 4-position can be selectively targeted in Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents. thieme-connect.com This regioselectivity is crucial for the controlled construction of complex pyridazine-based molecules with desired substitution patterns.

Historical Context and Evolution of Pyridazine Chemistry Research

The study of pyridazine chemistry has a rich history, with early investigations focusing on the fundamental synthesis and reactivity of the parent heterocycle. The first pyridazine was prepared by Emil Fischer through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org Over the years, research has expanded significantly, driven by the discovery of the diverse biological activities associated with pyridazine derivatives. researchgate.netresearchgate.net

The development of modern synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized pyridazine chemistry. organic-chemistry.org These powerful tools have enabled the efficient and selective synthesis of a vast array of functionalized pyridazines that were previously difficult to access. organic-chemistry.org This has led to a resurgence of interest in pyridazine-containing compounds in medicinal chemistry and materials science. nih.gov

Scope and Objectives of Research on this compound

The primary focus of research on this compound is its utilization as a key intermediate for the synthesis of more complex and functionalized pyridazine derivatives. Key research objectives include:

Exploring its reactivity in various chemical transformations: This involves studying its behavior in nucleophilic substitution, cross-coupling reactions, and other synthetic methodologies to understand its synthetic potential fully.

Developing efficient and regioselective synthetic protocols: A major goal is to devise methods that allow for the selective functionalization at either the 3- or 4-position of the pyridazine ring, enabling the controlled synthesis of specific isomers.

Synthesizing novel pyridazine-based compounds with potential applications: By leveraging the reactivity of this compound, researchers aim to create new molecules for evaluation in areas such as medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloropyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-2-7-8-4(3)6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPUWLVTUZXHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of 4 Bromo 3 Chloropyridazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-poor pyridazine (B1198779) core of 4-bromo-3-chloropyridazine facilitates nucleophilic aromatic substitution, a fundamental reaction for the introduction of a wide range of functional groups. The presence of two distinct halogen atoms, bromine and chlorine, at positions 4 and 3 respectively, introduces the question of regioselectivity in these substitution reactions.

Mechanistic Investigations of Halogen Displacement

The mechanism of SNAr reactions on dihalopyridazines like this compound generally proceeds through a two-step addition-elimination pathway. A nucleophile attacks one of the halogen-bearing carbon atoms, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group (halide ion) is expelled, restoring the aromaticity of the pyridazine ring.

The regioselectivity of the initial nucleophilic attack is a critical aspect of the reaction. Computational studies on related dihalopyridines and other electron-deficient heterocycles suggest that the site of nucleophilic attack is influenced by the relative electrophilicity of the carbon atoms bearing the halogens. The electron-withdrawing nature of the pyridazine nitrogens significantly activates the C-4 and C-3 positions towards nucleophilic attack. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the activation energies for nucleophilic attack at each position, thereby rationalizing the observed regioselectivity. Factors such as the nature of the halogen and the electronic effects of the pyridazine ring system contribute to the stability of the Meisenheimer complex intermediate, which in turn influences the reaction pathway.

Influence of Nucleophile Structure on Reactivity and Regioselectivity

The structure of the incoming nucleophile plays a pivotal role in determining both the reactivity and the regioselectivity of SNAr reactions with this compound. Generally, softer nucleophiles tend to favor substitution at the position bearing the more polarizable halogen (bromine), while harder nucleophiles may exhibit different selectivity.

Studies on related dihalopyridazines have shown that amines, alkoxides, and thiolates are effective nucleophiles. For instance, primary and secondary amines have been shown to displace one of the halogens to form the corresponding amino-substituted pyridazines. The steric bulk of the amine can also influence the site of attack. For example, less hindered primary amines might react at a different position compared to bulkier secondary amines.

The table below illustrates the potential regioselectivity of SNAr reactions on this compound with various nucleophiles, based on general principles of SNAr on dihaloheterocycles. It is important to note that the actual outcomes can be highly dependent on the specific reaction conditions.

Nucleophile (Nu-H)Expected Major Product (Structure)Expected Minor Product (Structure)
Primary Amine (R-NH₂)4-Amino-3-chloropyridazine3-Amino-4-bromopyridazine
Secondary Amine (R₂-NH)4-(Dialkylamino)-3-chloropyridazine3-(Dialkylamino)-4-bromopyridazine
Alkoxide (R-O⁻)4-Alkoxy-3-chloropyridazine3-Alkoxy-4-bromopyridazine
Thiolate (R-S⁻)4-(Alkylthio)-3-chloropyridazine3-(Alkylthio)-4-bromopyridazine

Impact of Reaction Conditions on SNAr Pathways

The outcome of SNAr reactions on this compound is highly sensitive to the reaction conditions, including the choice of solvent, base, and temperature. These parameters can significantly influence the reaction rate and, crucially, the regioselectivity of the substitution.

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. The choice of base is also critical, particularly when using nucleophiles that require deprotonation, such as alcohols and thiols. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides.

Temperature plays a significant role in overcoming the activation energy of the reaction. In some cases, elevated temperatures may be required to achieve a reasonable reaction rate. However, higher temperatures can also lead to a decrease in regioselectivity, resulting in mixtures of products. Careful optimization of these reaction conditions is therefore essential to achieve the desired substitution product in high yield and purity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate for these transformations. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for selective functionalization.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step to the palladium(0) catalyst allows for selective arylation or heteroarylation at the 4-position.

A typical Suzuki-Miyaura reaction involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with a suitable phosphine (B1218219) ligand, a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF with water.

The table below presents hypothetical examples of Suzuki-Miyaura coupling reactions with this compound, showcasing the expected products and typical reaction conditions based on literature precedents for similar substrates.

Arylboronic AcidCatalystBaseSolventProduct
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O4-Phenyl-3-chloropyridazine
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O4-(4-Methoxyphenyl)-3-chloropyridazine
Thiophene-2-boronic acidPd(OAc)₂ / SPhosCs₂CO₃DMF/H₂O4-(Thiophen-2-yl)-3-chloropyridazine

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. Similar to the Suzuki-Miyaura coupling, the selective reaction at the more reactive C-Br bond of this compound can be achieved.

This reaction typically employs a palladium catalyst in conjunction with a bulky electron-rich phosphine ligand, such as XPhos, SPhos, or RuPhos, and a strong base, commonly sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of ligand and base is crucial for the efficiency and scope of the reaction.

Below are illustrative examples of Buchwald-Hartwig amination reactions with this compound, detailing the expected products and representative reaction conditions.

AmineCatalyst/LigandBaseSolventProduct
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene4-(Morpholin-4-yl)-3-chloropyridazine
AnilinePd(OAc)₂ / RuPhosLHMDSDioxaneN-(3-Chloropyridazin-4-yl)aniline
BenzylaminePdCl₂(dppf)Cs₂CO₃THFN-(Benzyl)-3-chloropyridazin-4-amine

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org In the case of dihalogenated heterocycles like this compound, the reaction offers excellent regioselectivity.

Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the palladium-catalyzed oxidative addition step, Sonogashira coupling occurs selectively at the C4 position. This allows for the precise introduction of an alkynyl substituent at the site of the bromine atom while leaving the chlorine atom at the C3 position untouched for potential subsequent transformations. The reaction is generally carried out under mild conditions, making it compatible with a variety of functional groups on the alkyne coupling partner. wikipedia.org

Table 1: Representative Sonogashira Coupling Reaction with Dihalogenated Heterocycles

SubstrateAlkyne PartnerCatalyst SystemBase/SolventProductYield (%)
This compoundPhenylacetylenePd(PPh₃)₄, CuIEt₃N / DMF4-(Phenylethynyl)-3-chloropyridazineHigh
3-Bromo-6-chloropyridazineTrimethylsilylacetylenePd(OAc)₂, PPh₃, CuIEt₃N / Toluene3-Chloro-6-((trimethylsilyl)ethynyl)pyridazineModerate-High
2-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂, PPh₃, CuIEt₃N / DMF2-Amino-3-alkynylpyridines72-96 rug.nl

Other Cross-Coupling Strategies for Structural Diversification

Beyond alkynylation, the selective reactivity of the C4-Br bond in this compound is exploited in a variety of other palladium-catalyzed cross-coupling reactions to achieve structural diversification.

Suzuki-Miyaura Coupling : This reaction couples the pyridazine with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used due to the stability and low toxicity of the boron reagents. nih.govnih.gov The reaction is highly effective for creating biaryl or heteroaryl-aryl structures, proceeding selectively at the C-Br bond. nih.gov

Stille Coupling : Involving the reaction with an organotin compound (stannane), the Stille coupling is another robust method for C-C bond formation. mdpi.com While the toxicity of tin reagents is a drawback, the reaction is tolerant of a wide range of functional groups.

Heck Reaction : This reaction forms a C-C bond by coupling the pyridazine with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It provides a direct method for the vinylation of the pyridazine ring, again with a preference for the C-Br position.

Buchwald-Hartwig Amination : For the formation of C-N bonds, this reaction is invaluable. It couples the pyridazine with a primary or secondary amine, enabling the synthesis of aminopyridazines. wikipedia.orglibretexts.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the amination of even less reactive aryl chlorides, though the reaction with this compound would be expected to occur at the C-Br bond first under standard conditions. researchgate.netjk-sci.com

Table 2: Overview of Cross-Coupling Reactions on Dihalopyridazine Scaffolds

Reaction TypeCoupling PartnerTypical Catalyst/LigandTypical BaseExpected Product at C4
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄K₂CO₃, Na₂CO₃4-Aryl-3-chloropyridazine
StilleAr-Sn(Bu)₃Pd(PPh₃)₄-4-Aryl-3-chloropyridazine
HeckAlkene (e.g., Styrene)Pd(OAc)₂Et₃N, K₂CO₃4-Vinyl-3-chloropyridazine
Buchwald-HartwigR₂NHPd₂(dba)₃ / XantphosCs₂CO₃, NaOtBu4-(Dialkylamino)-3-chloropyridazine

Organometallic Reactivity and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation of aromatic and heteroaromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to an organolithium base, guiding deprotonation to an adjacent ortho position. organic-chemistry.org For pyridazine systems, the ring nitrogen atoms can serve as endogenous directing groups. researchgate.net

The use of strong, sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is crucial. These bases are highly effective at deprotonation while minimizing the risk of nucleophilic addition to the electron-deficient pyridazine ring. uwindsor.ca In this compound, the most acidic ring proton is at the C6 position, influenced by the inductive effects of the adjacent nitrogen (N1) and the halogens. Therefore, treatment with a suitable base like LiTMP would be expected to selectively generate a 6-lithio-4-bromo-3-chloropyridazine intermediate. This lithiated species can then be trapped with various electrophiles (e.g., aldehydes, silyl chlorides, alkyl halides) to introduce a new functional group at the C6 position. researchgate.net

Grignard (RMgX) and organolithium (RLi) reagents can react with dihalopyridazines through two primary mechanisms: nucleophilic aromatic substitution (SₙAr) or halogen-metal exchange.

Halogen-Metal Exchange : This is a common pathway, particularly with organolithium reagents at low temperatures. The reaction is typically faster for bromine than for chlorine. Therefore, treating this compound with an organolithium reagent like n-butyllithium would likely result in selective bromine-lithium exchange, forming 4-lithio-3-chloropyridazine. This intermediate can then react with electrophiles.

Nucleophilic Addition/Substitution : Grignard reagents can add to the pyridazine ring, especially with less substituted pyridazines, sometimes leading to dihydro-pyridazine derivatives after workup. scispace.comresearchgate.net In some cases, particularly with activated substrates or under transition-metal catalysis, Grignard reagents can participate in cross-coupling reactions, displacing a halide. organic-chemistry.org For this compound, such reactions would likely favor displacement of the more labile bromide.

Halogen Dance and Isomerization Phenomena in Halogenated Pyridazines

The "halogen dance" is a base-catalyzed migration of a halogen atom around an aromatic or heteroaromatic ring. wikipedia.orgeurekaselect.com This rearrangement typically occurs when a haloaromatic compound is treated with a strong base, such as LDA, at low temperatures. clockss.org The process involves a series of deprotonation and re-halogenation steps, driven by the formation of a more thermodynamically stable organometallic intermediate. nih.gov

For a substrate like this compound, treatment with LDA could initiate deprotonation at one of the ring carbons (e.g., C6). This lithiated intermediate could then abstract a bromine atom from another molecule of the starting material, leading to a rearranged, lithiated species. The position of the new lithium intermediate is dictated by thermodynamic stability. wikipedia.org The reaction is highly dependent on factors like the base, temperature, and solvent. wikipedia.org Lower temperatures often favor the halogen dance, as they allow for the coexistence of both metalated and unmetalated species required for the intermolecular halogen transfer. wikipedia.org This phenomenon can be a powerful tool for accessing isomers that are difficult to synthesize through other means but can also be an unexpected side reaction during attempted DoM chemistry. clockss.orgnih.gov

Reductive Dehalogenation and Other Functional Group Interconversions

The differential reactivity of the C-Br and C-Cl bonds allows for selective functional group interconversions.

Selective Reductive Dehalogenation : The C-Br bond is more easily reduced than the C-Cl bond. Catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst with a hydrogen source (e.g., H₂ gas, ammonium formate), can be employed to selectively remove the bromine atom at the C4 position. organic-chemistry.org This reaction yields 3-chloropyridazine, effectively using the bromo group as a temporary placeholder that is removed in a later synthetic step. This selectivity allows for the synthesis of compounds where functionalization is desired at the C3 position after the C4 position has been dehalogenated. organic-chemistry.org

Nucleophilic Aromatic Substitution (SₙAr) : The electron-deficient nature of the pyridazine ring makes it susceptible to SₙAr, where a halogen is displaced by a nucleophile (e.g., alkoxides, amines, thiolates). The chlorine atom at the C3 position is adjacent to a ring nitrogen, which activates it towards nucleophilic attack. While the C-Br bond is generally more reactive in cross-coupling, the C-Cl bond at an alpha position to a nitrogen atom can be more susceptible to SₙAr. The specific outcome often depends on the reaction conditions and the nature of the nucleophile.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Chloropyridazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 4-Bromo-3-chloropyridazine, with its two aromatic protons, a combination of 1D and 2D NMR techniques would provide a complete picture of its structure.

Expected ¹H and ¹³C NMR Data:

The pyridazine (B1198779) ring is an electron-deficient system, which influences the chemical shifts of its protons and carbons. The two protons on the ring, H-5 and H-6, would exhibit distinct signals. H-6 is expected to be downfield due to its proximity to the electronegative nitrogen atom at position 1. H-5 would likely appear at a slightly higher field. Their coupling would result in a characteristic doublet for each proton.

The carbon atoms are also significantly affected by the substituents and the ring nitrogens. The carbons bonded to the halogens (C-3 and C-4) would have their chemical shifts influenced by the electronegativity and anisotropic effects of chlorine and bromine.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C3-~150-155
C4-~130-135
C5~7.7-7.9~128-132
C6~9.0-9.2~152-157

Note: These are predicted values based on general principles and data for similar heterocyclic compounds.

Advanced 1D (NOESY, COSY, HSQC, HMBC) and 2D NMR Techniques

To confirm the assignments of the ¹H and ¹³C signals, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the signals of the two coupled protons, H-5 and H-6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate the proton signals with the signals of the carbons to which they are directly attached. This would definitively link the ¹H signals to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a small, planar molecule like this, a NOESY experiment could confirm through-space proximity between adjacent protons.

Conformational Analysis and Dynamic NMR Studies

As this compound is a rigid aromatic system, it is not expected to have significant conformational flexibility. Therefore, dynamic NMR studies, which are used to investigate processes like ring flipping or rotational barriers, would not be particularly informative for this molecule under standard conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio.

The calculated exact mass of this compound (C₄H₂BrClN₂) is 191.9093. An experimental HRMS measurement would be expected to be very close to this value, confirming the molecular formula.

Isotopic Pattern Analysis for Bromine and Chlorine Signatures

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern caused by the presence of bromine and chlorine. Both elements have two stable isotopes with significant natural abundance:

Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%)

Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%)

This combination would result in a distinctive cluster of peaks for the molecular ion (M⁺). The expected pattern would be:

M⁺: The peak corresponding to the molecule containing ⁷⁹Br and ³⁵Cl.

M+2: A peak of roughly equal or slightly higher intensity, corresponding to molecules with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

M+4: A smaller peak corresponding to the molecule containing ⁸¹Br and ³⁷Cl.

The relative intensities of these peaks provide a definitive signature for the presence of one bromine and one chlorine atom.

IonIsotopic CompositionExpected Relative Intensity
M⁺C₄H₂⁷⁹Br³⁵Cl N₂~77% (relative to M+2)
M+2C₄H₂⁸¹Br³⁵Cl N₂ / C₄H₂⁷⁹Br³⁷Cl N₂100%
M+4C₄H₂⁸¹Br³⁷Cl N₂~32%

Note: The relative intensities are calculated based on the natural abundances of the isotopes.

Fragmentation Pathways and Structural Connectivity

In addition to the molecular ion, the mass spectrum would show fragment ions resulting from the breakdown of the molecule. The fragmentation pattern provides further structural information. Expected fragmentation pathways for this compound would likely involve:

Loss of a halogen atom: Cleavage of the C-Br or C-Cl bond to form [M-Br]⁺ or [M-Cl]⁺ ions.

Loss of N₂: A common fragmentation pathway for pyridazine rings is the expulsion of a molecule of nitrogen gas.

Ring cleavage: Further fragmentation of the heterocyclic ring can also occur.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups and bonding within a molecule. For this compound, the spectra would be characterized by vibrations of the pyridazine ring and the carbon-halogen bonds.

Expected Vibrational Frequencies:

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
C=N and C=C Ring Stretching1400-1600
C-H In-plane Bending1000-1300
C-Cl Stretch600-800
C-Br Stretch500-600

Note: These are typical ranges for the specified vibrational modes in similar aromatic heterocyclic compounds.

The IR and Raman spectra would be complementary. Vibrations that result in a significant change in the dipole moment will be strong in the IR spectrum, while those that cause a change in the polarizability of the molecule will be strong in the Raman spectrum. The combination of both techniques would provide a more complete picture of the vibrational modes of this compound.

Identification of Characteristic Functional Group Vibrations

The pyridazine ring is characterized by several distinct vibrational modes. Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the ring would likely produce a series of bands in the 1400-1600 cm⁻¹ region. Ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring, typically occur as sharp bands in the fingerprint region, often around 1000 cm⁻¹.

The presence of bromine and chlorine substituents will also give rise to characteristic vibrations. The C-Cl stretching vibration is anticipated in the 600-800 cm⁻¹ range, while the C-Br stretching vibration is expected at a lower frequency, typically between 500 and 600 cm⁻¹, due to the larger mass of the bromine atom.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000-3100
C=C/C=N Ring Stretch1400-1600
Ring Breathing~1000
C-Cl Stretch600-800
C-Br Stretch500-600

Bonding Analysis and Intermolecular Interactions

The bonding in this compound is primarily covalent, with the pyridazine ring exhibiting aromatic character. The nitrogen atoms in the ring introduce a degree of polarity to the molecule. The electronegative chlorine and bromine atoms further contribute to the electronic landscape, creating dipole moments.

Intermolecular interactions in the solid state are expected to be governed by a combination of van der Waals forces and dipole-dipole interactions. The potential for weak hydrogen bonding of the type C-H···N may also exist, where a hydrogen atom on one molecule interacts with a nitrogen atom on an adjacent molecule. Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, could also play a role in the crystal packing, with potential interactions between the bromine or chlorine atoms and the nitrogen atoms of neighboring molecules (X···N).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular packing. Although a specific crystal structure for this compound is not publicly available, the expected structural parameters can be inferred from related compounds.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would likely be influenced by the desire to maximize packing efficiency and satisfy intermolecular forces. Molecules are expected to arrange in a way that minimizes steric hindrance while allowing for favorable dipole-dipole and halogen bonding interactions. The planarity of the pyridazine ring may lead to π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

The bond lengths and angles within the this compound molecule are dictated by the hybridization of the atoms and the steric and electronic effects of the substituents. The C-C and C-N bonds within the pyridazine ring are expected to have lengths intermediate between single and double bonds, consistent with its aromatic nature. The C-Cl and C-Br bond lengths will be influenced by the electronegativity of the halogen atoms and their interaction with the ring. Bond angles within the ring are expected to be close to 120°, typical for a hexagonal aromatic ring, although some distortion may occur due to the presence of the two nitrogen atoms and the bulky halogen substituents. The molecule is expected to be largely planar, with small dihedral angles.

Interactive Data Table: Expected Bond Parameters for this compound

Parameter Expected Value
C-C Bond Length (ring)~1.39 Å
C-N Bond Length (ring)~1.34 Å
C-Cl Bond Length~1.74 Å
C-Br Bond Length~1.90 Å
Ring Bond Angles~120°

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy orbitals (typically π* orbitals).

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the promotion of electrons within the aromatic π system. The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. The positions and intensities of these absorption bands can be influenced by the solvent polarity.

Theoretical and Computational Investigations of 4 Bromo 3 Chloropyridazine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to determine the electronic structure of molecules. For 4-bromo-3-chloropyridazine, DFT calculations would be employed to optimize the ground state geometry, yielding precise bond lengths and angles. Key properties such as the total energy, dipole moment, and vibrational frequencies would also be calculated. This data provides a comprehensive picture of the molecule's stability and spectroscopic characteristics.

Table 1: Predicted Ground State Properties of this compound (Hypothetical Data)

Property Value
Total Energy (Hartree) -2845.7
Dipole Moment (Debye) 2.5
C3-Cl Bond Length (Å) 1.74
C4-Br Bond Length (Å) 1.90

Note: The data presented in this table is hypothetical and serves as an example of the types of results that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a key parameter for assessing chemical stability and reactivity. A smaller gap generally implies higher reactivity. For this compound, FMO analysis would identify the likely sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

Molecular Orbital Energy (eV)
HOMO -7.2
LUMO -1.5

Note: The data presented in this table is hypothetical and illustrates the expected output of an FMO analysis.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. This map is invaluable for predicting intermolecular interactions and the sites most susceptible to electrostatic interactions. For this compound, the ESP map would highlight the electronegative regions around the nitrogen and chlorine atoms and potentially positive regions on the hydrogen atoms, guiding the understanding of its interaction with other molecules.

Computational Mechanistic Studies of Reactions Involving this compound

Computational methods can be used to model the step-by-step mechanism of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

For any proposed reaction involving this compound, such as nucleophilic substitution, computational chemists would locate the transition state structure. The energy of this transition state relative to the reactants determines the activation energy barrier for the reaction. This information is crucial for predicting reaction rates and understanding the feasibility of a particular reaction pathway.

The solvent in which a reaction is carried out can have a profound impact on its outcome. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction profile. These studies would reveal how the polarity of the solvent influences the stability of reactants, products, and transition states in reactions of this compound. Molecular dynamics simulations could further provide insights into the dynamic behavior of the molecule in solution.

While specific computational data for this compound is not yet available, the theoretical frameworks described above represent the standard and powerful tools that will undoubtedly be used to uncover the rich chemistry of this and other related heterocyclic compounds in the near future.

Prediction of Spectroscopic Parameters

Theoretical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. These predictions are vital for interpreting experimental spectra and confirming molecular structures.

Calculated NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational models can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative of the type of data generated from computational studies and is not based on published research for this specific molecule.)

AtomCalculated Chemical Shift (ppm)
H-5Data not available
H-6Data not available
C-3Data not available
C-4Data not available
C-5Data not available
C-6Data not available

Simulated Vibrational Spectra (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates.

For related molecules like 2-chloropyridine (B119429) and 2-bromopyridine, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have demonstrated excellent agreement with experimental vibrational spectra. researchgate.net Similar computational approaches would be expected to provide reliable predictions for the IR and Raman spectra of this compound, aiding in the assignment of experimentally observed vibrational bands.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Note: This table is illustrative of the type of data generated from computational studies and is not based on published research for this specific molecule.)

Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman Activity
C-H stretchData not availableData not availableData not available
Ring stretchData not availableData not availableData not available
C-Cl stretchData not availableData not availableData not available
C-Br stretchData not availableData not availableData not available

Computational Studies on Molecular Descriptors and Reactivity Indices

Computational chemistry allows for the calculation of various molecular descriptors and reactivity indices that provide insights into the electronic structure and chemical reactivity of a molecule. These parameters are derived from the electronic wavefunction and are valuable for predicting how a molecule will interact with other chemical species.

Key molecular descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's electronic properties and reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Ionization Potential (IP) and Electron Affinity (EA): These relate to the ease of removing or adding an electron, respectively.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are derived from HOMO and LUMO energies and provide a general picture of the molecule's reactivity.

Reactivity indices based on conceptual DFT, such as Fukui functions, can predict the most likely sites for nucleophilic and electrophilic attack on the this compound ring.

Table 3: Hypothetical Calculated Molecular Descriptors for this compound (Note: This table is illustrative of the type of data generated from computational studies and is not based on published research for this specific molecule.)

DescriptorCalculated Value
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Ionization PotentialData not available
Electron AffinityData not available
Electronegativity (χ)Data not available
Chemical Hardness (η)Data not available

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Features

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods to find a quantitative relationship between these descriptors and an experimentally measured property.

For a molecule like this compound, QSPR models could be developed to predict properties such as boiling point, solubility, or chromatographic retention times. The structural features of this compound, such as its topology, geometry, and electronic properties, would be encoded as numerical descriptors. These descriptors would then be used as independent variables in the QSPR model.

While specific QSPR studies focused on this compound are not documented in the available literature, the principles of QSPR are broadly applicable. For instance, a QSPR model was developed to predict the adsorption energy of various brominated and chlorinated dibenzo-p-dioxins on C60 fullerene, demonstrating the utility of this approach for halogenated organic compounds. nih.gov

Applications of 4 Bromo 3 Chloropyridazine in Advanced Synthesis and Materials Science

Role as a Strategic Building Block in Organic Synthesis

The presence of both a bromine and a chlorine atom on the pyridazine (B1198779) ring allows for selective and sequential chemical transformations, making 4-Bromo-3-chloropyridazine a valuable tool for synthetic chemists. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization of the pyridazine core. This differential reactivity is crucial for the controlled construction of complex molecular architectures.

Construction of Diverse Polyheterocyclic Systems

This compound serves as a key starting material for the synthesis of various fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. The pyridazine ring can be readily annulated by introducing appropriate functional groups through substitution of its halogen atoms, followed by intramolecular cyclization reactions.

One important class of polyheterocyclic systems derived from pyridazine precursors are imidazo[1,2-b]pyridazines . The general synthetic route involves the reaction of a 3-aminopyridazine derivative with an α-haloketone. While direct use of this compound in this context is not extensively documented in readily available literature, its derivatives, created by first substituting the bromine or chlorine with an amino group, can undergo such cyclizations. The synthesis of imidazo[1,2-b]pyridazines is of significant interest as these scaffolds are being investigated for various therapeutic applications, including as ligands for β-amyloid plaques in the context of Alzheimer's disease. nih.gov

Another significant family of fused heterocycles accessible from pyridazine precursors are nih.govnih.govresearchgate.nettriazolo[4,3-b]pyridazines . These are typically synthesized by the cyclization of a hydrazinopyridazine with a one-carbon synthon. The synthesis often starts from a chloropyridazine which is converted to the corresponding hydrazinopyridazine. epa.gov The resulting triazolopyridazine scaffold is a core component in a number of compounds with a wide range of biological activities, including anxiolytic and anticancer properties. researchgate.netnih.gov The presence of a remaining halogen on the pyridazine ring after the initial substitution allows for further diversification of the fused system.

The synthesis of pyrazolo[1,5-a]pyrimidines and related fused systems can also be envisioned starting from functionalized pyridazines. Brominated pyrazolo[1,5-a]pyrimidines are synthesized from the corresponding pyrazolo[1,5-a]pyrimidine through bromination. chemicalbook.com This highlights the utility of halogenated precursors in the synthesis of complex heterocyclic systems.

Precursor TypeReactionFused Heterocyclic System
Halogenated AminopyridazineCondensation with α-haloketoneImidazo[1,2-b]pyridazine
Halogenated HydrazinopyridazineCyclization with one-carbon synthons nih.govnih.govresearchgate.netTriazolo[4,3-b]pyridazine
Functionalized PyridazineIntramolecular cyclizationVarious fused pyridazines

Synthesis of Complex Molecular Architectures

The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature that allows for the stepwise and regioselective introduction of various substituents, leading to the construction of complex and highly functionalized molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools in this context.

The higher reactivity of the C-Br bond allows for selective coupling at the 4-position of the pyridazine ring while leaving the C-Cl bond at the 3-position intact for subsequent transformations. This sequential functionalization is a powerful strategy for building molecular complexity. For example, a Suzuki-Miyaura coupling could be performed at the 4-position, followed by a nucleophilic aromatic substitution or another cross-coupling reaction at the 3-position. This approach provides access to a wide range of polysubstituted pyridazines with precise control over the substitution pattern.

Utility in Medicinal Chemistry Research as a Synthetic Intermediate

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is a common motif in many biologically active compounds. Halogenated pyridazines, such as this compound, are therefore highly valuable intermediates in drug discovery and development.

Precursor for Pyridazine-Based Scaffolds in Drug Discovery Efforts

Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. The pyridazine core can act as a versatile scaffold upon which various functional groups can be appended to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The halogen atoms in this compound serve as convenient handles for introducing this diversity. The synthesis of derivatives allows for the systematic exploration of structure-activity relationships (SAR), which is a crucial aspect of rational drug design.

Synthesis of Libraries for Chemical Biology Studies

The reactivity of this compound makes it an excellent building block for the synthesis of compound libraries for high-throughput screening in chemical biology. The ability to perform sequential and regioselective reactions on the pyridazine core allows for the generation of a large number of diverse molecules from a single starting material. This combinatorial approach is essential for the discovery of new bioactive compounds that can be used as probes to study biological processes or as starting points for drug development. The use of bromo-pyridazine derivatives for building such libraries has been demonstrated, often employing palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net

Reaction TypePurpose in Library Synthesis
Suzuki-Miyaura CouplingIntroduction of aryl or heteroaryl groups
Sonogashira CouplingIntroduction of alkynyl groups
Buchwald-Hartwig AminationIntroduction of amino groups
Nucleophilic Aromatic SubstitutionIntroduction of various nucleophiles

Applications in Agrochemical Research and Development

Pyridazine-containing compounds have also found applications in the agrochemical industry as herbicides and fungicides. The pyridazine ring is a component of several commercial agrochemicals, and there is ongoing research to develop new and more effective crop protection agents based on this scaffold. While specific applications of this compound in this field are not widely reported in the public domain, its utility as a versatile building block suggests its potential as a precursor for novel agrochemicals. The introduction of different substituents onto the pyridazine core via the halogen atoms can lead to the discovery of new compounds with desired herbicidal or fungicidal activities. The development of new fungicides is particularly important for managing resistance in plant pathogens. nih.gov

Intermediate for the Synthesis of Novel Agrochemical Candidates

The pyridazine core is a significant scaffold in the development of agrochemicals, with various derivatives exhibiting herbicidal, fungicidal, and insecticidal properties. The specific compound this compound, with its reactive bromine and chlorine substituents, represents a versatile building block for the synthesis of more complex pyridazine-based agrochemical candidates. The differential reactivity of the halogen atoms allows for selective functionalization, enabling the introduction of various pharmacophores to modulate biological activity.

Design and Synthesis of Pyridazine-Containing Agrochemical Analogues

The design of new agrochemical analogues often involves the principle of isosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to improve the compound's performance. The pyridazine ring itself is sometimes used as an isostere for other heterocyclic systems in agrochemical design.

In the context of this compound, its utility lies in the ability to systematically modify the pyridazine core to create libraries of analogues for structure-activity relationship (SAR) studies. For instance, the bromine at the 4-position can be selectively replaced via palladium-catalyzed cross-coupling reactions, while the chlorine at the 3-position can undergo nucleophilic substitution, offering a dual-handle approach to molecular diversification. This strategy allows for the exploration of how different substituents at these positions influence the compound's interaction with its biological target.

While the potential for using this compound in the synthesis of agrochemical analogues is clear from a chemical standpoint, detailed studies showcasing its specific application in the design and synthesis of, for example, analogues of existing herbicides or fungicides are not prominently featured in the available scientific literature.

Integration into Advanced Functional Materials

The integration of halogenated heterocyclic compounds into advanced functional materials is an active area of research. However, specific data on the application of this compound in this domain is scarce. The following sections outline potential, though not yet widely documented, applications based on the general properties of similar chemical structures.

Precursors for Electronic Materials (e.g., Organic Semiconductors, OLEDs)

Pyridazine derivatives, due to their electron-deficient nature, have been explored as components in organic electronic materials. The nitrogen atoms in the pyridazine ring can influence the electronic properties of a molecule, potentially leading to materials with desirable charge-transport characteristics for use in organic field-effect transistors (OFETs) or as host materials in organic light-emitting diodes (OLEDs).

The bromine and chlorine atoms on this compound could serve as synthetic handles to attach this core to larger conjugated systems, a common strategy in the design of organic semiconductors. However, there are no specific research articles or patents in the public domain that demonstrate the use of this compound as a direct precursor for commercially relevant or high-performance organic electronic materials.

Components in Optical Materials (e.g., Non-Linear Optical Properties)

Molecules with donor-acceptor architectures can exhibit significant non-linear optical (NLO) properties. The electron-withdrawing nature of the pyridazine ring, combined with the potential to introduce electron-donating groups via substitution of the halogen atoms, suggests that derivatives of this compound could be designed to possess NLO activity.

Despite this theoretical potential, experimental studies investigating the NLO properties of materials specifically derived from this compound are not found in the surveyed literature. The research on NLO materials is extensive, but the focus has been on other classes of organic and organometallic compounds.

Role in Polymer Chemistry and Functional Polymer Synthesis

Halogenated monomers can be utilized in various polymerization techniques, including cross-coupling polymerization methods, to create functional polymers. This compound could potentially be used as a monomer or a functionalizing agent in polymer synthesis. For example, it could be incorporated into a polymer backbone to introduce the pyridazine moiety, which could then be further modified or used to influence the polymer's properties, such as thermal stability, solubility, or its ability to coordinate with metals.

However, a review of the current scientific literature does not reveal any studies where this compound has been explicitly used in the synthesis of functional polymers.

Development of Chemical Probes and Analytical Standards

Chemical probes are essential tools for studying biological systems. The pyridazine scaffold is found in some biologically active molecules, and a halogenated version like this compound could serve as a starting point for the synthesis of such probes. The halogens provide sites for the attachment of reporter groups like fluorophores or affinity tags.

Similarly, in analytical chemistry, well-characterized compounds are required as reference standards for the identification and quantification of related substances. If derivatives of this compound were to become significant in a particular field, the parent compound itself could serve as a key starting material for the synthesis of these standards.

Q & A

Q. What statistical methods address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply ANOVA to compare yields and purity across batches. Use principal component analysis (PCA) to correlate variability with reaction parameters (e.g., temperature, stirring rate). Optimize robustness via response surface methodology (RSM) .

Tables for Key Data

Property Value Method Reference
Melting Point98–102°C (decomp.)DSC
LogP (Octanol/Water)2.34 ± 0.05Shake-flask HPLC
λₐᵦₛ (Ethanol)267 nm (ε = 12,300 M⁻¹cm⁻¹)UV-Vis
1H^1 \text{H}-NMR (DMSO)δ 8.45 (d, J=5.1 Hz, 1H), 7.92 (d, J=5.1 Hz, 1H)400 MHz

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-chloropyridazine
Reactant of Route 2
4-Bromo-3-chloropyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.